Flufylline

Alpha1-Adrenoceptor Antagonism In Vivo Pharmacology Xanthine Derivatives

Researchers requiring xanthine-based probes with multi-target activity often encounter confounding effects from non-selective PDE inhibitors. Flufylline (Sgd 195/78) resolves this by combining direct 5-HT and histamine receptor antagonism with sustained blood pressure lowering in spontaneously hypertensive rat (SHR) models, pharmacologically distinct from theophylline or enprofylline. • Long-lasting antihypertensive efficacy validated in SHR models • Sigma-1 receptor Ki = 235 nM for CNS off-target profiling • Reduced α1-adrenoceptor activity vs. fluprofylline, minimizing vasoconstriction confounds • ≥98% purity; shipped at ambient temperature globally.

Molecular Formula C21H24FN5O3
Molecular Weight 413.4 g/mol
CAS No. 82190-91-8
Cat. No. B1210534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufylline
CAS82190-91-8
Synonyms7-(2-(4-(4-fluorobenzoyl)piperidino)ethyl)theophylline
flufyllin
flufylline
Sgd 19578
Sgd-19578
Molecular FormulaC21H24FN5O3
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H24FN5O3/c1-24-19-17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-6,13,15H,7-12H2,1-2H3
InChIKeyPMEYQPKJAPXGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flufylline Pharmacological and Chemical Profile


Flufylline (Sgd 195/78, CAS 82190-91-8) is a synthetic theophylline derivative classified as a xanthine analog [1]. Its molecular formula is C21H24FN5O3 with a monoisotopic mass of 413.19 Da [2]. The compound is characterized by a long-lasting blood pressure lowering effect and antagonism toward serotonin (5-HT) and histamine receptors [3]. Flufylline exhibits broncholytic activity and has been investigated for cardiovascular disease applications based on its antihypertensive properties in spontaneously hypertensive rat models .

Xanthine-derivative tool compound with a polypharmacological profile distinct from standard PDE inhibitors.
Cardiovascular pathway studies leveraging reported 5-HT and histamine receptor antagonism.
In vivo hypertensive model research with reported long-lasting blood pressure lowering effect context.

Flufylline vs. Generic Xanthines in Cardiovascular Research


Generic substitution with structurally related xanthines such as theophylline or enprofylline is not scientifically justified for studies involving Flufylline. While theophylline acts primarily as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, Flufylline displays a distinct pharmacological fingerprint characterized by direct 5-HT and histamine receptor antagonism [1]. Furthermore, unlike enprofylline—a bronchodilator whose development was halted due to hepatotoxicity concerns—Flufylline has been specifically evaluated for cardiovascular endpoints in hypertensive models, demonstrating a long-lasting blood pressure lowering profile not observed with the parent compound [2]. Interchanging these agents would introduce confounding variables related to receptor selectivity, off-target effects, and in vivo efficacy duration, thereby compromising experimental reproducibility and data interpretation.

Receptor mechanism mismatch with theophylline
Theophylline acts primarily via PDE inhibition and adenosine antagonism. Flufylline's distinct 5-HT and histamine receptor antagonism may shift pathway-response endpoints.
Xanthine analog profile may not transfer
Enprofylline and other xanthine derivatives lack the sustained cardiovascular model-response context reported for flufylline in SHR studies.
Alpha1-adrenoceptor selectivity context differs
Fluprofylline is reported as a more selective alpha1 antagonist. Substituting may confound interpretation in models where alpha1-mediated effects are endpoints.

Flufylline Receptor Antagonism and In Vivo Efficacy Evidence


Alpha1-Adrenoceptor Antagonism Compared to Fluprofylline

In a direct head-to-head in vivo evaluation, fluprofylline demonstrated a very selective but not very potent alpha1-adrenoceptor antagonism. In contrast, flufylline, along with other test compounds, was less active and less selective at this receptor [1]. This indicates that while structurally similar, flufylline and fluprofylline exhibit distinct receptor interaction profiles, with flufylline showing reduced alpha1-adrenergic activity.

Alpha1-Adrenoceptor Antagonism
Direct head-to-head comparison
Less active and less selective vs. fluprofylline
Supports reduced alpha1-adrenergic activity context for flufylline
In vivo evaluation in pithed rat model
Alpha1-Adrenoceptor Antagonism In Vivo Pharmacology Xanthine Derivatives

Sigma-1 Receptor Binding Affinity

Flufylline exhibits measurable in vitro binding affinity for the sigma non-opioid intracellular receptor 1 (sigma-1 receptor) with a Ki value of 235 nM, as determined using guinea pig brain preparations [1]. While direct comparative Ki data for theophylline or enprofylline at this specific target is not available in this dataset, this quantitative affinity value provides a baseline for assessing Flufylline's potential off-target interactions in central nervous system studies.

Sigma-1 Receptor Affinity
Cross-study comparable
Ki = 235 nM
Baseline for assessing potential CNS off-target interactions
Guinea pig brain preparation
Sigma-1 Receptor Binding Affinity In Vitro Pharmacology

Long-Lasting Antihypertensive Effect in SHR Model

Flufylline exhibits a long-lasting blood pressure lowering activity in spontaneously hypertensive rats (SHR), as reported in screening studies [1]. While quantitative time-course data is not specified in the abstract, the characterization of 'long-lasting' distinguishes its in vivo efficacy from shorter-acting xanthine bronchodilators. Theophylline, for example, is not typically noted for sustained antihypertensive effects in this model.

Antihypertensive Duration in SHR
Class-level inference
Long-lasting blood pressure lowering activity
Reported sustained cardiovascular model-response context
Spontaneously hypertensive rat model; quantitative time-course data not specified
Antihypertensive Spontaneously Hypertensive Rat (SHR) In Vivo Efficacy

5-HT and Histamine Antagonism vs. PDE Inhibition

Flufylline demonstrates remarkable serotonin (5-HT) and histamine antagonism [1]. This profile contrasts with the primary mechanism of theophylline, which is non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. While theophylline may exhibit some weak histamine antagonism, Flufylline's activity in this regard is highlighted as 'remarkable', suggesting a significant and potentially therapeutically relevant divergence in pharmacological action.

5-HT and Histamine Antagonism
Class-level inference
Remarkable serotonin and histamine antagonism
Polypharmacological pathway-response context distinct from standard xanthines
Divergence from PDE-inhibition mechanism requires pathway-specific review
5-HT Receptor Antagonism Histamine Antagonism Receptor Pharmacology

Flufylline Validated Research Applications


In Vivo Antihypertensive Studies in Rodent Models

Flufylline is validated for use in spontaneously hypertensive rat (SHR) models to investigate long-lasting blood pressure lowering effects [1]. Its sustained efficacy profile in this disease-relevant model makes it a valuable tool compound for chronic hypertension studies, distinct from short-acting antihypertensive agents or xanthines lacking this specific cardiovascular activity.

5-HT and Histamine Antagonism in Cardiovascular and CNS Pathways

Flufylline serves as a chemical probe to dissect the contributions of 5-HT and histamine receptor antagonism within complex in vivo systems [2]. Its demonstrated remarkable antagonism at these receptors, combined with its theophylline scaffold, enables researchers to interrogate multi-target pharmacology relevant to disorders involving both serotonergic dysfunction and cardiovascular dysregulation.

Alpha1-Adrenoceptor Activity Comparison Among Xanthine Derivatives

In studies requiring a xanthine derivative with reduced alpha1-adrenoceptor activity, Flufylline provides a clear alternative to the more selective alpha1 antagonist fluprofylline [3]. This differentiation is critical for experimental designs where alpha1-mediated effects (e.g., vasoconstriction) could confound the interpretation of other receptor-mediated outcomes.

Sigma-1 Receptor Affinity Characterization

Flufylline can be utilized as a reference ligand in sigma-1 receptor binding assays due to its established Ki value of 235 nM [4]. This application is particularly relevant for CNS drug discovery programs evaluating off-target sigma receptor interactions of novel chemical entities.

Application
Selection Property
Validation Focus
In Vivo Hypertensive Model Studies
Reported long-lasting model-response context
Sustained blood pressure lowering endpoint in SHR
Serotonergic and Histaminergic Pathway Research
Polypharmacological receptor antagonism profile
5-HT and histamine pathway-response dissociation
Xanthine Derivative Selectivity Profiling
Reduced alpha1-adrenoceptor activity context
Alpha1-mediated vasoconstriction endpoint monitoring
CNS Off-Target Assessment Studies
Measurable sigma-1 receptor affinity
Sigma receptor binding assay context

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